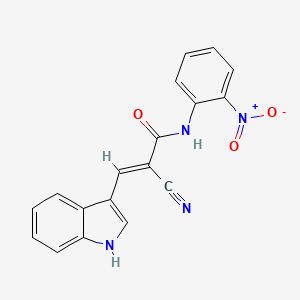
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It is a small molecule that belongs to the class of pyridine derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide in lab experiments include its low molecular weight, high purity, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the research of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential applications of the compound in the treatment of neurodegenerative disorders.
3. Development of more efficient synthesis methods for the compound.
4. Evaluation of the potential toxicity and safety of the compound.
5. Investigation of the potential applications of the compound in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It possesses various biological activities and has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of the compound and to evaluate its potential toxicity and safety.
Métodos De Síntesis
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with 2-amino-4,6-dimethylpyridine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to possess various biological activities that make it a potential candidate for scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-12(2)7-15(6-11)20-17(22)10-21-14(4)8-13(3)16(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAYNOFEWXRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)


